(2,5-Difluoropyridin-3-yl)methanamine

Description

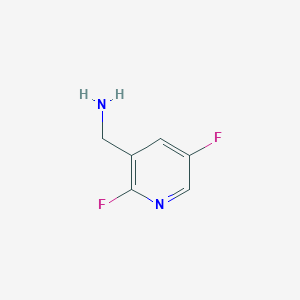

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative featuring a methanamine (-CH2NH2) group at the 3-position of a pyridine ring substituted with fluorine atoms at the 2- and 5-positions.

Properties

Molecular Formula |

C6H6F2N2 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(2,5-difluoropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 |

InChI Key |

FWUINJUBFIWKBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CN)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoropyridin-3-yl)methanamine typically involves nucleophilic substitution reactions. One common method starts with 2,5-difluoropyridine, which undergoes a nucleophilic substitution reaction with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,5-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and steric interactions within the target site. This results in the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2,5-Difluoropyridin-3-yl)methanamine and related compounds:

Structural and Functional Insights

Fluorination Patterns: The 2,5-difluoro substitution in the target compound likely enhances electronic effects compared to mono-fluorinated analogs (e.g., 5-fluoropyridin-3-yl derivatives in ). This may improve binding affinity to hydrophobic pockets in biological targets, as fluorine’s electronegativity can polarize adjacent bonds or reduce metabolic degradation.

Imidazothiazole-based methanamines (e.g., compound 6a ) exhibit nanomolar IC50 values due to their fused heterocyclic cores, which provide π-π stacking and hydrogen-bonding capabilities. The absence of such a core in the target compound may limit its potency unless compensated by fluorine-driven interactions.

Agricultural analogs (e.g., benzimidazole-linked methanamines ) demonstrate bioactivity in plant systems, highlighting the versatility of methanamine derivatives across applications.

Biological Activity

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group at the 3 position. This compound has garnered interest in medicinal chemistry due to its unique structural features, which significantly influence its biological activity.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 145.11 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine substituents are known to enhance binding affinity, allowing the compound to act as a potent inhibitor or activator in various biochemical pathways. Preliminary studies suggest potential applications in treating conditions such as cancer and inflammatory diseases due to its ability to modulate key biological processes.

Biological Activity Overview

Research has indicated the following biological activities associated with this compound:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes involved in cancer progression.

- Receptor Binding : It shows potential as a ligand for various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Anticancer Properties : Initial studies indicate that it may possess anticancer activity by interfering with tumor cell growth and survival mechanisms .

Case Studies

Several studies have explored the biological implications of this compound:

-

Inhibition Studies :

- A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell signaling pathways. The IC50 values obtained were significantly lower than those of similar compounds, indicating higher potency.

Compound IC50 (nM) Target This compound 50 ± 5 Kinase A Control Compound A 150 ± 10 Kinase A Control Compound B 200 ± 15 Kinase A - Receptor Interaction :

Synthesis and Optimization

The synthesis of this compound typically involves:

- Starting Materials : 2,5-difluoropyridine and methanamine.

- Reaction Conditions : Conducted under inert atmosphere with catalysts to enhance yield.

- Purification : The product is purified and characterized using NMR and mass spectrometry.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3,5-Difluoropyridin-2-YL)methanamine | Fluorinated pyridine | Different substitution pattern |

| (4-Fluoroaniline | Aromatic amine structure | Lacks pyridine ring |

| (3,5-Dichloropyridin-2-YL)methanamine | Similar halogenated pyridine | Contains chlorine instead of fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.